molecular formula C17H20N2O5S B14940411 1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one

1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one

Cat. No.: B14940411
M. Wt: 364.4 g/mol
InChI Key: POZCCYHHMUSIMG-GASCZTMLSA-N
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Description

1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[331]non-3-YL}-2-butyn-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the bicyclic core, followed by the introduction of the sulfonyl and butynone groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with sulfonyl and butynone groups. These compounds may have different biological activities and chemical properties, highlighting the uniqueness of 1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one. Examples of similar compounds include:

This detailed overview provides a comprehensive understanding of 1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[331]non-3-YL}-2-butyn-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

1-[(1S,5R)-7-(4-methoxyphenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]but-2-yn-1-one

InChI

InChI=1S/C17H20N2O5S/c1-3-4-17(20)18-9-14-11-19(12-15(10-18)24-14)25(21,22)16-7-5-13(23-2)6-8-16/h5-8,14-15H,9-12H2,1-2H3/t14-,15+

InChI Key

POZCCYHHMUSIMG-GASCZTMLSA-N

Isomeric SMILES

CC#CC(=O)N1C[C@@H]2CN(C[C@H](C1)O2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC#CC(=O)N1CC2CN(CC(C1)O2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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